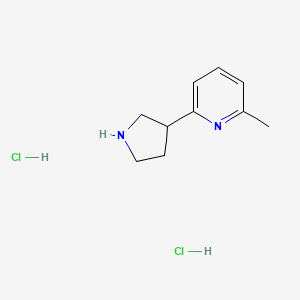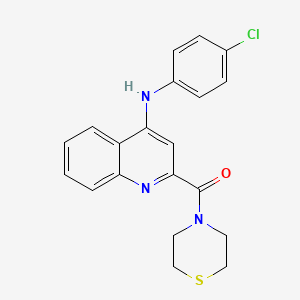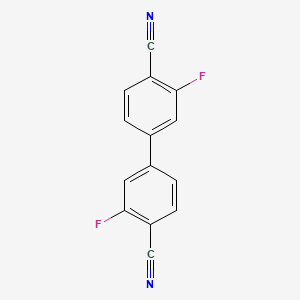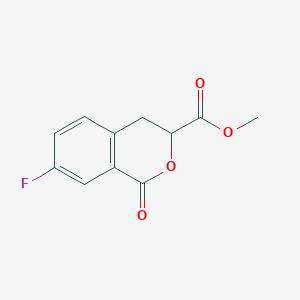
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” belong to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Williamson ether synthesis . This is a reaction where an alkyl halide reacts with an alcohol in the presence of a base to produce an ether .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, 4-chlorobenzaldehyde can react with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form a specific product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” would depend on its specific structure. For instance, 4-chlorobenzaldehyde, a related compound, is a solid at room temperature with a melting point of 45-50 °C and a boiling point of 213-214 °C .Scientific Research Applications
Synthesis and Chemical Properties
- The indole nucleus, such as in 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, is a key component in many natural and synthetic molecules with significant biological activities. These molecules display a range of properties like anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions. For instance, a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, has been synthesized and characterized, highlighting the chemical versatility of indole derivatives (Geetha et al., 2019).
Catalytic Applications
- Indoles, including variants like 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, can undergo various catalytic reactions. For example, vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen demonstrates the potential for synthesizing sulfanylindoles, which could have implications in medicinal chemistry (Maeda et al., 2004).
Methodologies in Indole Synthesis
- The synthesis and functionalization of indoles have been a subject of extensive research. Palladium-catalyzed reactions are particularly significant in indole chemistry due to their wide range of functionalities and applicability to complex molecules. These methodologies provide a framework for synthesizing compounds like 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole and its derivatives (Cacchi & Fabrizi, 2005).
Application in Medicinal Chemistry
- Indole derivatives are often explored for their potential in medicinal chemistry due to their diverse biological activities. For example, a study on MK-886, a leukotriene biosynthesis inhibitor, which is structurally related to 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, indicates the relevance of such compounds in therapeutic applications (SchmidtStanley et al., 1991).
Advanced Organic Synthesis Techniques
- Advanced organic synthesis techniques utilizing indoles demonstrate the chemical versatility and potential applications of compounds like 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole. For instance, one-pot synthesis methods and various catalytic reactions offer efficient pathways to create structurally diverse indole derivatives (Majo & Perumal, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” would depend on the current state of research in the field. It could involve exploring its potential applications, studying its mechanism of action in more detail, or developing new synthesis methods .
properties
IUPAC Name |
3-benzylsulfanyl-1-[(4-chlorophenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNS/c23-19-12-10-17(11-13-19)14-24-15-22(20-8-4-5-9-21(20)24)25-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZOFCDGYROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)
![3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2720578.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)
![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)





![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)